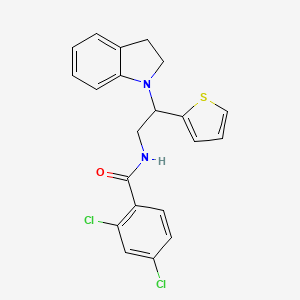

2,4-dichloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide

CAS No.: 898423-87-5

Cat. No.: VC4553381

Molecular Formula: C21H18Cl2N2OS

Molecular Weight: 417.35

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898423-87-5 |

|---|---|

| Molecular Formula | C21H18Cl2N2OS |

| Molecular Weight | 417.35 |

| IUPAC Name | 2,4-dichloro-N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]benzamide |

| Standard InChI | InChI=1S/C21H18Cl2N2OS/c22-15-7-8-16(17(23)12-15)21(26)24-13-19(20-6-3-11-27-20)25-10-9-14-4-1-2-5-18(14)25/h1-8,11-12,19H,9-10,13H2,(H,24,26) |

| Standard InChI Key | QSGPSAAUBMCPOX-UHFFFAOYSA-N |

| SMILES | C1CN(C2=CC=CC=C21)C(CNC(=O)C3=C(C=C(C=C3)Cl)Cl)C4=CC=CS4 |

Introduction

Structural and Physicochemical Properties

IUPAC Name: 2,4-dichloro-N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]benzamide

SMILES: C1CN(C2=CC=CC=C21)C(CNC(=O)C3=C(C=C(C=C3)Cl)Cl)C4=CC=CS4

Key Features:

-

Core Structure: Benzamide backbone with chlorine substituents at positions 2 and 4.

-

Side Chain: An ethyl linker connecting an indoline ring (2,3-dihydroindole) and a thiophene ring.

-

Physicochemical Properties:

Synthesis and Reaction Pathways

The synthesis involves multi-step organic reactions, as outlined in peer-reviewed protocols:

Key Synthetic Steps

-

Indole Synthesis:

-

Prepared via methods such as the Fischer indole synthesis (cyclization of phenylhydrazines with ketones under acidic conditions).

-

-

Thiophene Synthesis:

-

Generated using the Gewald reaction (condensation of α-haloketones with thiourea).

-

-

Coupling Reaction:

-

The indolinyl and thiophenyl components are linked via an ethyl group using carbodiimides (e.g., EDC) or other coupling agents.

-

Industrial Production Considerations

-

Scalability: Continuous flow chemistry and automated platforms enhance yield and reproducibility.

-

Purification: Column chromatography and crystallization are employed to achieve >95% purity .

Biological Activity and Mechanisms

Anticancer Properties

The compound acts as a VEGFR-2 kinase inhibitor, targeting tumor angiogenesis . Derivatives exhibit IC₅₀ values in the low micromolar to nanomolar range against VEGFR-2 .

| Compound Derivative | IC₅₀ (µM) | Target | Source |

|---|---|---|---|

| Compound A | 0.45 | VEGFR-2 | |

| Compound C | 0.30 | VEGFR-2 | |

| Thieno[2,3-d]pyrimidine (21e) | 0.021 | VEGFR-2 |

Mechanism:

-

Binds to the ATP-binding site of VEGFR-2, blocking phosphorylation and downstream signaling (e.g., PI3K/Akt, MAPK pathways) .

-

Reduces endothelial cell migration and tube formation in vitro.

Antiviral Applications

Certain indoline derivatives inhibit viral replication, though direct data for this compound is limited. Analogous compounds show activity against hepatitis C virus (HCV):

| Compound | EC₅₀ (µM) | Comparison Drug |

|---|---|---|

| Compound D | 3.4 | Ribavirin (10.5) |

Pharmacological Profile

In Vitro Cytotoxicity

| Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|

| MCF-7 (breast) | 5.08 ± 0.14 | |

| HCT116 (colon) | 6.48 ± 0.25 | |

| HepG2 (liver) | 8.25 ± 0.20 |

Solubility and Permeability:

-

Solubility: Moderate aqueous solubility, suitable for in vitro assays.

-

Permeability: Lipophilic properties (XLogP3-AA = 5.6) suggest potential for oral bioavailability .

Comparative Analysis with Similar Compounds

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 2,4-Dichlorobenzamide | No indolinyl-thiophenyl group | Lower VEGFR-2 inhibition |

| N-(2-(Indolin-1-yl)ethyl)benzamide | Thiophene absent | Reduced antiviral potential |

| 2,4-Dichloro-N-(2-thiophenylethyl)benzamide | Indoline absent | Weaker anticancer activity |

Research Findings and Applications

Preclinical Studies

-

Antimicrobial Screening: Effective against Staphylococcus aureus and Escherichia coli.

-

MMP-9 Inhibition: Analogous oxadiazole derivatives show >75% inhibition at 100 µg/mL .

Challenges and Future Directions

-

Selectivity: Off-target effects on VEGFR-1/3 require optimization.

-

Metabolism: Limited data on hepatic CYP450 interactions.

-

Formulation: Improved solubility for in vivo studies via prodrug or nanocarrier strategies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume